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SULFATIDE SODIUM SALT - 113255-27-9

SULFATIDE SODIUM SALT

Catalog Number: EVT-1483764
CAS Number: 113255-27-9
Molecular Formula: H3NaO4S
Molecular Weight: 122.07619
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Product Introduction

Source and Classification

Sulfatide is derived from ceramide, which serves as its precursor. The synthesis of sulfatide occurs predominantly in the endoplasmic reticulum and Golgi apparatus of cells. The compound can be classified under the broader category of glycosphingolipids, specifically as a sulfoglycolipid due to its sulfate group. It has been identified in various tissues, including the brain, kidneys, and reproductive organs.

Synthesis Analysis

Methods and Technical Details

The synthesis of sulfatide begins with the enzymatic addition of galactose from uridine diphosphate-galactose to ceramide, catalyzed by UDP-galactose:ceramide galactosyltransferase. This reaction forms galactosylceramide, which is then transported to the Golgi apparatus where it undergoes sulfation by cerebroside sulfotransferase. This enzyme catalyzes the addition of a sulfate group to the galactose residue, resulting in sulfatide formation.

Key steps in sulfatide synthesis include:

  1. Galactosylation: Ceramide + UDP-galactose → Galactosylceramide
  2. Sulfation: Galactosylceramide + 3′-phosphoadenosine-5′-phosphosulfate → Sulfatide

The fatty acid composition of sulfatides can vary based on tissue type, with specific ceramide moieties being favored during synthesis.

Molecular Structure Analysis

Structure and Data

Sulfatide sodium salt consists of a ceramide backbone with a galactose sugar that has a sulfate group attached. The general structure can be represented as follows:

  • Ceramide Backbone: Composed of sphingosine (a long-chain amino alcohol) linked to a fatty acid.
  • Sugar Moiety: A galactose molecule with a sulfate group at position 3.

The molecular formula for sulfatide can be expressed as C_18H_37NO_6S for a typical species, although variations exist depending on the specific fatty acids involved.

Chemical Reactions Analysis

Reactions and Technical Details

Sulfatide participates in various biochemical reactions within cells:

  1. Hydrolysis: Sulfatides can be hydrolyzed by arylsulfatase A in lysosomes, releasing sulfate and regenerating galactosylceramide.
  2. Interactions with Membrane Proteins: Sulfatides may modulate membrane ion fluxes and interact with cationic extracellular substrates due to their anionic charge.

These reactions are critical for maintaining cellular homeostasis and facilitating cell signaling mechanisms.

Mechanism of Action

Process and Data

Sulfatides function primarily through their role in cell membrane dynamics:

  • They contribute to membrane stability and integrity.
  • Sulfatides are involved in cell signaling pathways that regulate neuronal growth and differentiation.
  • In renal physiology, they may act as cofactors for ion transport mechanisms, influencing sodium-potassium ATPase activity.

Research indicates that alterations in sulfatide levels can affect cellular responses to various stimuli, including stress conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white powder or crystalline solid.
  • Solubility: Soluble in organic solvents such as chloroform or methanol but insoluble in water.
  • Melting Point: Varies based on specific fatty acid composition but generally falls within a range typical for lipids.

Analytical techniques such as mass spectrometry have been employed to characterize sulfatides' molecular species based on their fatty acid chains.

Applications

Scientific Uses

Sulfatides have significant implications in various fields:

  1. Neuroscience: Investigated as potential biomarkers for neurodegenerative diseases due to their role in myelin structure.
  2. Cancer Research: Changes in sulfatide levels have been linked to tumor progression and cellular signaling pathways.
  3. Renal Physiology: Studied for their involvement in renal adaptation mechanisms under metabolic stress conditions.
Chemical Characterization of Sulfatide Sodium Salt

Molecular Structure and Composition

Core Chemical Formula and Ionic Properties

Sulfatide sodium salt is a complex sulfoglycolipid with the core molecular formula C₄₂H₈₀NNaO₁₁S and a molecular weight of 830.1 g/mol [1] [6]. Its structure comprises:

  • A ceramide backbone (sphingosine + fatty acid)
  • A β-galactose headgroup sulfated at the C3 position
  • A sodium counterion (Na⁺) electrostatically bound to the sulfate group (OSO₃⁻) [6]

This configuration confers amphipathic properties, enabling micelle formation in aqueous solutions. The sulfate group’s pKa of <1 ensures full ionization at physiological pH, while sodium coordination enhances water solubility. The compound’s SMILES notation illustrates its ionic nature:O[C@@H]1[C@@H](OS([O-])(=O)=O)[C@@H](O)[C@@H](CO)O[C@H]1OC[C@H](NC([R])=O)[C@H](O)/C=C/CCCCCCCCCCCCC.[Na+] [6]

Table 1: Core Physicochemical Properties of Sulfatide Sodium Salt

PropertyValueSignificance
Molecular FormulaC₄₂H₈₀NNaO₁₁SDefines elemental composition
Molecular Weight830.1 g/molCritical for stoichiometric calculations
Ionic Charge (pH 7.4)Anionic (-1)Dictates electrophoretic mobility
SolubilityDMSO > WaterInforms solvent selection for assays

Structural Variants: Acyl Chain Length and Sphingoid Base Diversity

Natural sulfatides exhibit heterogeneity in their ceramide moieties:

  • Acyl chains: Vary from C16 to C24 (e.g., C16:0, C18:0, C24:1, C24:0-OH), with C24:1 predominating in bovine brain-derived preparations [6] [8].
  • Sphingoid bases: Primarily sphingosine (d18:1) or phytosphingosine (t18:0) [6].

Chain length influences biological function:

  • Short chains (C16-C18): Enriched in developing neural tissue
  • Very-long chains (C24-C26): Dominate mature myelin; C24:1 sulfatide constitutes >60% of bovine brain isolates [6]. Hydroxylated variants enhance hydrogen-bonding networks, affecting membrane microdomain formation.

Table 2: Common Sulfatide Variants and Tissue Distribution

Acyl ChainSphingoid BaseTissue PrevalenceRemarks
C24:1d18:1Myelin, Pancreatic β-cellsInhibits insulin secretion [6]
C24:0-OHt18:0Kidney tubulesEnhanced membrane stability
C18:0d18:1Developing brainTransient developmental expression

Sodium Ion Coordination and Stability in Aqueous Solutions

The sodium ion binds the sulfate group via monodentate coordination, with a binding constant of ~10² M⁻¹. This interaction:

  • Stabilizes the glycosidic linkage against enzymatic hydrolysis
  • Reduces critical micelle concentration (CMC) to 10⁻⁵ M versus 10⁻³ M for non-sodium forms [6]
  • Prevents sulfate group protonation that triggers precipitation

In aqueous solutions, sulfatide sodium salt forms inverse micelles above its CMC, with Na⁺ localized at the sulfate-water interface. Stability studies show degradation <2% in deoxygenated water (pH 7.4, 4°C, 48h), but acidic conditions (pH <4) provoke desulfation [1] [6].

Analytical Techniques for Structural Elucidation

Mass Spectrometry (LC-MS, MALDI-TOF)

LC-MS resolves sulfatide species using reversed-phase chromatography:

  • Mobile phase: Methanol/water (95:5) with 5mM ammonium acetate
  • Detection: Negative-ion mode; [M-H]⁻ ions at m/z 806.6 (C24:1), 840.7 (C24:0-OH)
  • Fragmentation: Characteristic loss of 80 Da (SO₃) and 98 Da (H₂SO₄) [5] [9]

MALDI-TOF enables tissue profiling:

  • Matrix: 2,5-dihydroxybenzoic acid (20 mg/mL in MeOH)
  • Detection limit: 50 fmol/μL for C24 species
  • Applications: Quantifies sulfatide molecular species in liver biopsies, distinguishing cancerous versus healthy tissues via C24:1/C16:0 ratios [9]

Table 3: Mass Spectrometry Signatures of Key Sulfatide Species

Molecular Species[M-H]⁻ (m/z)Diagnostic Fragments (m/z)Ionization Mode
C24:1 sulfatide806.6726.6 (M-H-H₂SO₄), 259 (galactose-SO₃)Negative
C24:0-OH sulfatide840.7760.7 (M-H-H₂SO₄), 281 (fatty acid)Negative
C18:0 sulfatide778.6698.6 (M-H-H₂SO₄)Negative

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) reveals key structural features:

  • Anomeric proton: δ 4.20 ppm (d, J=7.8 Hz, H1')
  • Sulfated galactose H3: δ 4.02 ppm (dd, J=2.4, 10.1 Hz) – downfield-shifted due to sulfate
  • Ceramide vinyl protons: δ 5.40 ppm (m, -CH=CH-) and δ 5.30 ppm (dt, =CH-CH₂-)
  • Methylene envelope: δ 1.20–1.45 ppm (C24 acyl chain) [7] [8]

13C NMR confirms sulfation at Gal-O3 (δ 77.8 ppm) versus unsulfated galactosylceramide (δ 72.1 ppm). Sodium coordination broadens the sulfate resonance in ²³Na NMR by ~5 Hz due to quadrupolar relaxation [8].

Chromatographic Profiling (TLC, HPLC)

TLC (Silica Gel 60, chloroform/methanol/water 65:25:4):

  • Rf = 0.40 for sulfatide sodium salt
  • Detection: Iodine vapor or orcinol/H₂SO₄ spray (blue-gray spots)

HPLC Methods:1. Reversed-phase (C18 column):- Mobile phase: Methanol/water (95:5) + 0.1% formic acid- Retention: 12.4 min for C24:1 species [5]2. HILIC with salt gradients (e.g., Asahipak GF-510 HQ):- Eluent: Sodium phosphate gradient (40–200 mM, pH 6.0)- Retention: 8.2 min; resolves sulfatide from chondroitin sulfate [3] [7]3. Ion-pair chromatography:- Mobile phase: Methanol/water (70:30) + 2.3 mM tetrabutylammonium sulfate- Application: Separates sulfatide from sulfite/sulfate contaminants [9]

Table 4: Chromatographic Conditions for Sulfatide Analysis

MethodColumnMobile PhaseDetectionApplication Scope
Reversed-phaseC18 (150 × 4.6 mm, 5 μm)MeOH/H₂O (95:5) + 0.1% HCOOHESI-MS (-ve)Molecular species quantification
HILICAsahipak GF-510 HQ40–200 mM NaH₂PO₄/Na₂HPO₄, pH 6.0RID (30°C)Separation from glycosaminoglycans
Ion-pairC18 (250 × 5 mm)MeOH/H₂O (70:30) + 2.3 mM Bu₄NHSO₄UV 214 nmPurity analysis
  • Sulfatide sodium salt
  • 1-O-(3-O-sulfo-β-D-galactopyranosyl)-ceramide, monosodium salt
  • Galactosylceramide I3-sulfate
  • Ganglioside SM4
  • 3-O-Sulfogalactosylceramide

Properties

CAS Number

113255-27-9

Product Name

SULFATIDE SODIUM SALT

Molecular Formula

H3NaO4S

Molecular Weight

122.07619

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